1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound categorized within the triazole family, characterized by its molecular formula and a molecular weight of approximately 180.25 g/mol. This compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. Its unique structure imparts specific chemical and biological properties, making it valuable in various applications, particularly in pharmaceuticals and material science .
Common reagents and conditions for these reactions include:
Research indicates that 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine exhibits potential biological activity. It has been investigated for its antifungal properties, particularly through its mechanism of action that may involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This mechanism suggests its potential as an antifungal therapeutic agent .
The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-methylcyclopentylmethyl chloride with 1H-1,2,3-triazol-4-amine under basic conditions. Common solvents include dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate facilitating nucleophilic substitution.
Alternative synthetic routes for triazole compounds have been reviewed extensively and include methods utilizing azides and alkynes through copper-catalyzed cycloaddition reactions . The adaptability of these methods allows for modifications to yield various derivatives.
The compound finds diverse applications across several fields:
Interaction studies have focused on the compound's ability to bind to specific molecular targets within biological systems. Its interactions may disrupt normal enzymatic functions or cellular processes, contributing to its antifungal effects. Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylcyclopentanol | Contains an alcohol functional group instead of a triazole ring. | |
| 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine | Contains a bromine atom that may enhance biological activity. | |
| 1-Ethylcyclobutylmethyl]-1H-1,2,3-triazol-4-amine | Features a different cyclic structure but maintains the triazole framework. |
Uniqueness: The presence of the triazole ring in 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine endows it with distinct chemical reactivity and biological properties not found in its analogs. This uniqueness enhances its potential utility in drug development and other applications .
The systematic identification of 1-[(1-methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine follows IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The compound’s name reflects its triazole core substituted at the 1-position by a (1-methylcyclopentyl)methyl group and at the 4-position by an amine group. The CAS Registry Number, a unique identifier for chemical substances, is 1851586-27-0.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine |
| CAS Registry Number | 1851586-27-0 |
The molecular formula $$ \text{C}9\text{H}{16}\text{N}_4 $$ indicates nine carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms, arranged to form the triazole ring and its substituents. The molecular weight, calculated as 180.25 g/mol, aligns with the sum of atomic masses derived from the formula.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{16}\text{N}_4 $$ |
| Molecular Weight | 180.25 g/mol |
The compound’s SMILES representation, NC1=CN(CC2(C)CCCC2)N=N1, provides a linear notation of its structure, highlighting the triazole ring ($$ \text{N}1\text{C}2\text{N}3\text{N}4\text{C}_5 $$), the amine group at position 4, and the branched (1-methylcyclopentyl)methyl group at position 1.